![molecular formula C20H26N2O3S B4088658 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4088658.png)
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide
Übersicht
Beschreibung
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide, also known as BAY 41-2272, is a small molecule drug that has been extensively studied for its potential therapeutic uses. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to increase cGMP levels in a variety of tissues, including the lungs and the penis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide 41-2272 in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the effects of sGC activation in a variety of contexts. However, one limitation is that it is a small molecule drug and may not accurately reflect the effects of larger molecules or biological systems.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide 41-2272. One area of interest is its potential use in the treatment of pulmonary arterial hypertension, as well as other cardiovascular diseases. It may also be useful in the treatment of inflammatory conditions, such as rheumatoid arthritis. Additionally, further research may be needed to fully understand the effects of sGC activation on various physiological systems.
Wissenschaftliche Forschungsanwendungen
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide 41-2272 has been studied extensively for its potential therapeutic uses in a variety of medical conditions. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary arterial hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction, as well as for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-15(3)22-26(24,25)18-13-11-17(12-14-18)21-20(23)19(5-2)16-9-7-6-8-10-16/h6-15,19,22H,4-5H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJFKSPLGFTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.